Tetradecyl methacrylate

Descripción

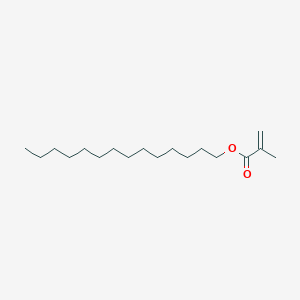

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tetradecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3/h2,4-16H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZHWSYYKQKSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30525-99-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30525-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9027491 | |

| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

147-154 °C at 0.093 kPa | |

| Record name | TETRADECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00018 [mmHg], 0.00018 mm Hg @ 25 °C /Estimated/ | |

| Record name | Tetradecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRADECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2549-53-3 | |

| Record name | Tetradecyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64043KD67R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRADECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthesis of Tetradecyl Methacrylate (B99206) Monomer

The synthesis of tetradecyl methacrylate can be achieved through a two-step process involving the catalytic oxidation of isobutylene (B52900) followed by esterification with the corresponding alcohol. nih.gov In this method, isobutylene is first oxidized to produce methacrylic acid. This intermediate is then reacted with tetradecanol (B45765) in an esterification reaction to yield this compound. vulcanchem.com This route is a common method for the production of various methacrylate esters. nih.gov Another approach involves the direct esterification of methacrylic acid with isotetradecanol to produce isothis compound. vulcanchem.com

A significant commercial route for methacrylate production, including this compound, is the acetone (B3395972) cyanohydrin (ACH) process. google.comchempedia.info This method has been in commercial use since 1937. google.com The process begins with the reaction of acetone and hydrogen cyanide to form acetone cyanohydrin. google.comtcichemicals.com The crude ACH is then stabilized, typically with sulfuric acid, and purified. google.com Subsequently, the purified ACH undergoes esterification with the appropriate alcohol, in this case, tetradecanol, in the presence of sulfuric acid to yield the desired this compound monomer. nih.gov Although this route is well-established, it involves the use of highly toxic intermediates like hydrogen cyanide and acetone cyanohydrin. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. nih.govdeskera.com Key factors that can be manipulated include temperature, pressure, reactant concentrations, and reaction time. deskera.comnumberanalytics.com For instance, in esterification reactions, controlling the temperature and the molar ratio of the reactants can significantly influence the product yield. researchgate.net The use of appropriate catalysts can also enhance reaction rates and selectivity, leading to higher yields. deskera.com

Design of Experiments (DoE) is a powerful methodology used to systematically explore the effects of multiple variables on the reaction outcome. nih.gov This approach allows for the identification of optimal conditions by varying factors such as temperature, catalyst loading, and reactant ratios simultaneously. nih.govbeilstein-journals.org For example, a study on a similar esterification process identified optimal conditions by varying the mole ratio of reactants, temperature, reaction time, and catalyst concentration. researchgate.net By carefully controlling these parameters, it is possible to increase the conversion of reactants to the desired product while minimizing the formation of unwanted byproducts. deskera.com

Table 1: Factors to Consider for Optimizing Reaction Conditions

| Factor | Description | Potential Impact on Yield and Purity |

|---|---|---|

| Temperature | The temperature at which the reaction is conducted. | Can increase reaction rate, but may also lead to side reactions or degradation if too high. deskera.com |

| Pressure | The pressure under which the reaction is carried out. | Can influence reaction equilibrium and the boiling points of reactants and products. numberanalytics.com |

| Reactant Concentration | The amount of each reactant present in the reaction mixture. | Affects reaction kinetics and can shift the equilibrium to favor product formation. deskera.com |

| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Can improve selectivity and increase the reaction rate, leading to higher yield. deskera.com |

| Reaction Time | The duration for which the reaction is allowed to proceed. | Needs to be optimized to ensure maximum conversion without the formation of degradation products. nih.gov |

| Solvent | The medium in which the reaction takes place. | The choice of solvent can affect reactant solubility, stability, and reaction rate. numberanalytics.com |

| Agitation/Mixing | The physical mixing of the reaction components. | Proper agitation ensures homogeneity and improves contact between reactants and catalysts. deskera.com |

The synthesis of biobased monomers, including those derived from renewable feedstocks, often presents challenges related to impurities. google.com These impurities can arise from the biological processes used to produce the starting materials. google.com For instance, bio-based isobutene, a potential precursor for this compound, is often less pure than its petroleum-derived counterpart. google.com Therefore, robust analytical methods are required to identify and quantify these impurities. lcms.cz

Techniques such as liquid chromatography (LC) and mass spectrometry (MS) are essential for characterizing the impurity profile of synthesized monomers. lcms.cz Advanced methods like two-dimensional liquid chromatography (2D-LC) can provide comprehensive separation of complex mixtures, allowing for the detailed analysis of molecular structure, composition, and functionality. nih.gov

Once identified, impurities must be removed to ensure the purity of the final monomer product. Separation techniques such as distillation, filtration, and chromatography are commonly employed. google.comlcms.cz The choice of separation method depends on the nature of the impurities and their physical and chemical properties relative to the desired product. For biobased products, determining the renewable carbon content using methods like ASTM D6866-12 is also a crucial aspect of analysis. google.com

Polymerization Mechanisms and Kinetics in this compound Systems

This compound can undergo free radical polymerization to form poly(this compound). researchgate.net This process is typically initiated by the decomposition of a radical initiator, such as benzoyl peroxide (BPO), which generates free radicals. researchgate.net These radicals then react with the monomer to initiate the polymerization chain. The polymerization of methacrylic esters, in general, proceeds less readily than that of the corresponding acrylates. nih.gov

The kinetics of free-radical polymerization are complex and involve several elementary reactions: initiation, propagation, termination, and chain transfer. mobt3ath.commdpi.com The propagation rate coefficient (kp) is a critical parameter that governs the rate of polymerization and the molecular weight of the resulting polymer. mdpi.com Studies have shown that the kp value for this compound is significantly lower than that of tetradecyl acrylate (B77674), indicating a slower propagation rate. mdpi.com

Free Radical Polymerization of this compound

Initiation, Propagation, and Termination Mechanisms

The polymerization process begins with the initiation step, where an active radical center is generated from an initiator molecule. This highly reactive radical then attacks the carbon-carbon double bond of a this compound monomer, creating a new, larger radical and marking the start of the polymer chain. wikipedia.orgitu.edu.tr

This is followed by the propagation stage, which involves the rapid and successive addition of monomer molecules to the growing radical chain. wikipedia.orgitu.edu.tr This step can repeat thousands of times, leading to the formation of a long polymer chain. The rate of propagation is influenced by factors such as temperature, solvent, and the reactivity of the radical and monomer. wikipedia.org

The final stage is termination , where the growth of the polymer chain is halted. This typically occurs through two primary mechanisms: combination, where two growing radical chains join together, or disproportionation, which involves the transfer of a hydrogen atom from one radical chain to another, resulting in one saturated and one unsaturated polymer chain. fujifilm.comitu.edu.tr Chain transfer reactions can also terminate a growing chain while simultaneously creating a new radical to start another. wikipedia.org

Role of Initiators and Chain Transfer Agents

Initiators are crucial components that generate the initial free radicals required to start the polymerization process. fujifilm.com These are typically compounds that decompose under heat or light to form radicals. For the polymerization of methacrylates, common thermal initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). fujifilm.comresearchgate.netresearchcommons.org The concentration of the initiator is a key factor; a higher initiator concentration generally leads to the formation of a larger number of shorter polymer chains, thus resulting in a lower average molecular weight. rubbernews.com

| Compound Type | Example | Function in Polymerization |

| Initiator | Azobisisobutyronitrile (AIBN) | Decomposes thermally to produce free radicals, initiating polymerization. researchcommons.org |

| Initiator | Benzoyl Peroxide (BPO) | Decomposes to form radicals that start the chain growth process. fujifilm.comresearchgate.net |

| Chain Transfer Agent | n-Dodecanethiol (DDM) | Controls molecular weight by terminating a growing chain and starting a new one. acs.org |

| Chain Transfer Agent | tert-Dodecyl Mercaptan (TDM) | Reduces molecular weight and narrows its distribution by promoting chain termination and re-initiation. researchgate.net |

Influence of Solvent Systems and Viscosity on Polymerization

The choice of solvent can significantly impact the polymerization process. researchcommons.org In the polymerization of methacrylates, polar solvents can increase the chain growth rate constant. researchcommons.org However, nonpolar solvents generally have a minimal effect on the copolymerization rate constant compared to bulk polymerization. acs.org

Control over Molecular Weight and Polydispersity

In conventional free radical polymerization, controlling the molecular weight and polydispersity (Đ), a measure of the distribution of molecular weights in a given polymer sample, can be challenging. google.com The molecular weight is primarily controlled by the ratio of monomer to initiator and the concentration of any added chain transfer agents. mdpi.comgoogle.com Increasing the concentration of the initiator or a CTA leads to lower molecular weight polymers. rubbernews.comresearchgate.net

Polydispersity in conventional free radical polymerization is typically high, with Đ values often in the range of 1.6–2.0 or even higher, especially at high monomer conversions. google.com While CTAs can help to reduce the molecular weight, achieving low polydispersity (Đ < 1.5) requires more advanced techniques. google.comchemrxiv.org

Controlled Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional free radical polymerization, controlled radical polymerization (CRP) techniques were developed. These methods, also known as living radical polymerization (LRP), allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. wikipedia.orgsigmaaldrich.com

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization

Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization is a highly versatile and powerful CRP method for synthesizing polymers with well-defined characteristics from a wide variety of monomers, including methacrylates. wikipedia.orgresearchgate.netsigmaaldrich.com The key to RAFT polymerization is the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.org

The mechanism involves a rapid and reversible transfer of the RAFT agent between growing polymer chains (active species) and dormant polymer chains. fujifilm.commonash.edu This process establishes a dynamic equilibrium where all chains have an equal probability of growing, leading to polymers with a narrow molecular weight distribution (low polydispersity, often Đ < 1.2) and molecular weights that increase linearly with monomer conversion. researchgate.netscispace.com

The choice of RAFT agent is critical and depends on the monomer being polymerized. sigmaaldrich.com For methacrylates like this compound, trithiocarbonates and certain dithioesters are highly effective. sigmaaldrich.comnih.govfujifilm.com Examples of suitable RAFT agents include S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (B1256668) (DDMAT) and 2-cyano-2-propyl dodecyl trithiocarbonate. fujifilm.comresearchgate.net RAFT polymerization provides excellent control over the final polymer structure, making it a superior method for creating advanced polymeric materials. researchgate.netscispace.com

| Feature | Free Radical Polymerization | RAFT Polymerization |

| Control Mechanism | Statistical chain growth and termination. fujifilm.com | Reversible deactivation of growing chains via a chain transfer agent. wikipedia.orgsigmaaldrich.com |

| Molecular Weight Control | Difficult; dependent on initiator/CTA concentration. mdpi.comgoogle.com | Precise; molecular weight increases linearly with conversion. researchgate.netscispace.com |

| Polydispersity (Đ) | High (typically > 1.5). google.com | Low (typically < 1.2). scispace.com |

| Key Reagents | Monomer, Initiator (e.g., AIBN, BPO). fujifilm.comresearchgate.net | Monomer, Initiator, RAFT Agent (e.g., trithiocarbonate). sigmaaldrich.comfujifilm.com |

| Polymer Architecture | Primarily linear or branched polymers. rubbernews.com | Enables complex architectures (blocks, stars, etc.). wikipedia.org |

Copolymerization Studies and Polymer Architecture Design

Binary Copolymer Systems of Tetradecyl Methacrylate (B99206)

Copolymers of tetradecyl methacrylate (C14MC) and various N-α-methacrylamides have been synthesized to create materials with specific functional properties. researchgate.netresearchgate.net The synthesis is typically achieved through free-radical polymerization. researchgate.net Researchers have investigated a series of these copolymers, varying the substituent on the methacrylamide (B166291) nitrogen (R in NMLR), including phenyl, naphthyl, and cyclohexyl groups, as well as different alkyl chains. researchgate.net

The characterization of these copolymers is comprehensive, employing techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Thermogravimetric Analysis (TGA) to confirm the copolymer structure and thermal stability. researchgate.net Studies have explored a range of molar ratios between this compound and the N-α-methacrylamide comonomer to understand how composition affects the final properties. researchgate.netresearchgate.net For instance, copolymers with N-benzylmethacrylamide (BnMAM), N-(diphenylmethyl)methacrylamide (DpMAM), and N-(triphenylmethyl)methacrylamide (TrMAM) have been synthesized at various molar ratios. researchgate.net

Table 1: Investigated Molar Ratios of this compound (C14MC) to N-α-methacrylamide (NMLR) Copolymers

| Comonomer (NMLR) | Investigated C14MC:NMLR Molar Ratios | Reference |

|---|---|---|

| N-α-methacrylamide (R = -phenyl) | 9:1 | researchgate.net |

| N-α-methacrylamide (R = -14a) | 6:1 | researchgate.net |

| N-benzylmethacrylamide (BnMAM) | 6:1 | researchgate.net |

| N-(diphenylmethyl)methacrylamide (DpMAM) | 6:1 | researchgate.net |

| N-(triphenylmethyl)methacrylamide (TrMAM) | 6:1 | researchgate.net |

The copolymerization of this compound with N-phenylacrylamide (NPA) has been explored to create copolymers with specific functionalities. researchgate.netcymitquimica.com These copolymers, designated as C14MC-NPA, are synthesized through free-radical polymerization and characterized using methods like FTIR, ¹H NMR, and Gel Permeation Chromatography (GPC) to determine their structure, composition, and molecular weight distribution. researchgate.netacs.org The incorporation of the N-phenylacrylamide unit introduces an aromatic amide group into the polymer chain, influencing its properties. cymitquimica.com Research has involved preparing these copolymers at different molar ratios of the two monomers to study the effect of composition on their performance characteristics. researchgate.netacs.org

Table 2: Characterization of this compound-N-phenylacrylamide Copolymers

| Property | Analytical Technique | Findings | Reference |

|---|---|---|---|

| Structure & Composition | FTIR, ¹H NMR | Confirmed incorporation of both monomer units. | researchgate.netacs.org |

| Molecular Weight | GPC | Provides molecular weight and polydispersity data. | researchgate.netacs.org |

| Synthesis Method | Free Radical Polymerization | Standard method used for copolymer preparation. | researchgate.net |

Copolymers of this compound and N-methylolacrylamide (NMA), denoted as C14MC-NMA, have been synthesized and studied. researchgate.netacs.org The synthesis is typically carried out via free-radical polymerization. researchgate.net These copolymers are characterized by FTIR, ¹H NMR, and GPC to confirm their chemical structure and molecular weight characteristics. researchgate.netacs.org The presence of the N-methylolacrylamide monomer introduces a reactive hydroxyl group, which can be a site for further chemical modification or can influence the polymer's properties through hydrogen bonding. The impact of varying the molar ratios of C14MC to NMA on the copolymer's performance has been a subject of investigation. acs.org

Table 3: Research Focus on this compound-N-methylolacrylamide Copolymers

| Research Area | Details | Reference |

|---|---|---|

| Synthesis | Free radical polymerization of C14MC and NMA. | researchgate.net |

| Characterization | FTIR, ¹H NMR, and GPC used to analyze the resulting copolymers. | researchgate.netacs.org |

| Compositional Analysis | Studies performed with different molar ratios of the comonomers. | acs.org |

The copolymerization of this compound (C14MC) with N-vinyl-2-pyrrolidinone (NVP) has been investigated to create copolymers with a combination of hydrophobic long alkyl chains and hydrophilic pyrrolidinone rings. researchgate.netresearchgate.net These copolymers are synthesized via free-radical polymerization. researchgate.net Studies have explored a range of molar ratios of C14MC to NVP, including 1:1, 3:1, 6:1, 9:1, 12:1, and 15:1, to understand how the monomer feed ratio influences the final copolymer composition and properties. researchgate.net The resulting polymer architecture combines the bulky, non-polar side chain of this compound with the polar, aprotic NVP unit. More advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been used to create well-defined block copolymers of NVP with other methacrylates, suggesting possibilities for precise architectural control. mdpi.compreprints.org

Table 4: Investigated Molar Ratios for C14MC-NVP Copolymers

| C14MC:NVP Molar Ratio | Polymerization Method | Reference |

|---|---|---|

| 1:1, 3:1, 6:1 | Free Radical Polymerization | researchgate.net |

| 9:1, 12:1, 15:1 | Free Radical Polymerization | researchgate.net |

Copolymers of this compound (C14MC) and N-vinylimidazole (NVIM) have been synthesized through free-radical polymerization. researchgate.netresearchgate.net These studies often involve varying the molar ratios of the monomers (e.g., 1:1, 3:1, 6:1, 9:1, 12:1, and 15:1) to modulate the properties of the resulting polymer. researchgate.net The incorporation of the imidazole (B134444) ring introduces a basic and potentially coordinating site into the polymer structure. While specific reactivity ratios for the C14MC-NVIM pair are not widely reported, studies on the copolymerization of N-vinylimidazole with other methacrylates, like ethyl methacrylate (EMA), have determined reactivity ratios (r1(VIM)=0.35, r2(EMA)=3.47), indicating that the methacrylate radical adds to the methacrylate monomer more readily. researchgate.net Advanced techniques like RAFT polymerization have also been employed to create well-defined block copolymers containing vinylimidazole, demonstrating pathways to complex polymer architectures. rsc.org

Table 5: Research on this compound-N-vinylimidazole Copolymers

| Aspect | Finding | Reference |

|---|---|---|

| Synthesis | Synthesized via free radical polymerization. | researchgate.netresearchgate.net |

| Molar Ratios | Investigated at various C14MC:NVIM ratios (1:1 to 15:1). | researchgate.net |

| Reactivity (Analogy) | For VIM-EMA system, r(VIM)=0.35 and r(EMA)=3.47. | researchgate.net |

| Architectural Control | RAFT polymerization used for vinylimidazole block copolymers. | rsc.org |

The synthesis of copolymers combining this compound (C14MC) and N-vinylcaprolactam (NVCL) has been accomplished through free-radical polymerization. researchgate.netresearchgate.net This process has been explored using a variety of molar ratios between the two monomers, such as 1:1, 3:1, 6:1, 9:1, 12:1, and 15:1, to create a library of copolymers with varying compositions. researchgate.net N-vinylcaprolactam is known for producing thermoresponsive polymers, and its incorporation into a copolymer structure with the hydrophobic this compound allows for the design of materials with potentially stimuli-responsive properties. nih.govmdpi.com The development of controlled radical polymerization (CRP) methods for NVCL has enabled the synthesis of well-defined NVCL-based copolymers, opening avenues for sophisticated polymer architectures. nih.govresearchgate.net

Table 6: Synthesis and Architectural Design of C14MC-NVCL Copolymers

| Topic | Description | Reference |

|---|---|---|

| Polymerization | Free radical polymerization used to synthesize C14MC-NVCL copolymers. | researchgate.net |

| Composition | A range of molar ratios from 1:1 to 15:1 (C14MC:NVCL) have been studied. | researchgate.net |

| Advanced Synthesis | Controlled radical polymerization techniques offer access to well-defined NVCL-based copolymers. | nih.gov |

Ternary and Multicomponent Copolymer Systems

To achieve more complex functionalities, ternary and multicomponent copolymers incorporating TDM have been designed. These systems allow for the integration of multiple chemical properties into a single macromolecule.

Terpolymers of this compound, maleic anhydride (B1165640) (MA), and benzylidene acetone (B3395972) (MCA) have been synthesized via free-radical polymerization and assessed as pour point depressants for coal-based diesel. researchgate.netresearchgate.net

Research findings indicate that a TDM-MA-MCA terpolymer with a molar ratio of 3:1:1 was particularly effective. At a concentration of 1500 ppm, this terpolymer significantly reduced the solid point (SP) of coal-based diesel from -4 °C to -42 °C, a remarkable decrease of 38 °C. researchgate.netresearchgate.net The maleic anhydride and benzylidene acetone components introduce polarity and different structural elements that enhance the disruption of wax crystallization.

Table 4: Effect of TDM-MA-MCA Terpolymer on the Solid Point of Coal-Based Diesel

| Terpolymer (Molar Ratio) | Concentration (ppm) | Initial Solid Point (°C) | Final Solid Point (°C) | Solid Point Depression (°C) | Reference |

| TDM-MA-MCA (3:1:1) | 1500 | -4 | -42 | 38 | researchgate.netresearchgate.net |

To address both poor cold flow properties and oxidative stability of biodiesel-diesel blends, bifunctional terpolymers of this compound, cyclohexyl vinyl ethers (CVE), and vanilla acrylate (B77674) (VAA) have been synthesized. a-z.lu These terpolymers were designed to act as both a cold flow improver and an antioxidant.

The study systematically investigated the effects of these copolymers on the solid point (SP), cold filter plugging point (CFPP), and induction period (IP) of a B20 blend. The introduction of the third monomer, vanilla acrylate, which has antioxidant properties, significantly enhanced both the cold flow performance and oxidative stability. A TDM-CVE-VAA terpolymer with a 9:1:1 molar ratio, at a dosage of 2000 ppm, reduced the SP by 17 °C and the CFPP by 11 °C. a-z.lu Concurrently, the induction period of the B20 blend was improved from 1.50 hours to 7.46 hours. a-z.lu

Table 5: Performance of TDM-CVE-VAA Terpolymer in B20 Biodiesel-Diesel Blend

| Terpolymer (Molar Ratio) | Dosage (ppm) | SP Reduction (°C) | CFPP Reduction (°C) | Induction Period Improvement (h) | Reference |

| TDM-CVE-VAA (9:1:1) | 2000 | 17 | 11 | 6.0 | a-z.lu |

Bifunctional copolymers have been prepared from this compound, styrene, and citric anhydride, with a subsequent grafting of the antioxidant 3,5-Di-Tert-Butyl-4-hydroxybenzyl alcohol. repec.org This approach was taken to create a polymeric additive that simultaneously improves cold flow properties and oxidation stability of diesel-biodiesel blends.

The results showed that the grafted copolymer was more effective than its ungrafted counterpart. It led to a greater reduction in the cloud point (CP), cold filter plugging point (CFPP), and pour point (PP) of the blends. Specifically, the depression of these properties was improved by 1–2 °C for CP, 2–6 °C for CFPP, and 3–6 °C for PP compared to the ungrafted copolymer. repec.org Furthermore, the addition of the grafted copolymer significantly increased the induction period of B10, B20, and B30 blends by 13.1, 8.5, and 7.1 hours, respectively, indicating a substantial improvement in oxidation stability. repec.org

Table 6: Improved Performance of Grafted TDM-Styrene-Citric Anhydride Copolymers

| Property | Improvement with Grafted Copolymer vs. Ungrafted |

| Cloud Point (CP) | 1–2 °C lower |

| Cold Filter Plugging Point (CFPP) | 2–6 °C lower |

| Pour Point (PP) | 3–6 °C lower |

| Oxidation Stability Improvement in Biodiesel Blends | Induction Period Increase (h) |

| B10 | 13.1 |

| B20 | 8.5 |

| B30 | 7.1 |

Reference: repec.org

Methacrylate-Benzyl Methacrylate-N-vinyl-2-pyrrolidone Terpolymers

The synthesis of terpolymers incorporating this compound, benzyl (B1604629) methacrylate (BMA), and N-vinyl-2-pyrrolidone (NVP) has been explored to create efficient pour point depressants (PPDs) for diesel fuel. researchgate.netacs.org These additives are designed to improve the cold flow properties of diesel by modifying the crystallization of paraffin (B1166041) waxes. researchgate.net

Researchers have synthesized series of methacrylate-benzyl methacrylate-N-vinyl-2-pyrrolidone (R1MC-MB-NVP) terpolymers through free radical polymerization, where the R1MC component can be varied with different alkyl chain lengths, including this compound (C14MC). researchgate.net The introduction of the polar, nitrogen-containing NVP monomer is intended to enhance the efficiency of the PPDs, which is often limited by the large dosages required for copolymers containing only methacrylate and benzyl methacrylate. researchgate.netacs.org The NVP component is believed to improve the solubility and dispersion of wax crystals and facilitate the formation of hydrogen bonds, further breaking down wax crystal agglomerates. acs.org

The effectiveness of these terpolymers is highly dependent on the molar ratios of the constituent monomers. Studies have investigated various molar ratios to optimize performance. For instance, a C14MC-MB-NVP terpolymer with a molar ratio of 15:1:1 was found to provide a significant depression of the solid point (SP) of diesel fuel. researchgate.net

Table 1: Effect of C14MC-MB-NVP Terpolymer on Diesel Solid Point (SP)

| Terpolymer Composition (Molar Ratio) | Additive Concentration (ppm) | Solid Point Depression (°C) |

|---|

This table presents data on the performance of a specific this compound-benzyl methacrylate-N-vinyl-2-pyrrolidone terpolymer as a pour point depressant, based on research findings. researchgate.net

Characterization of these terpolymers is typically performed using Fourier transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and thermogravimetric analysis (TGA) to confirm their structure and thermal stability. researchgate.netacs.org

Block and Graft Copolymer Architectures

Block and graft copolymers represent advanced polymer architectures where distinct polymer chains are linked together. nih.gov These structures are often synthesized using controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization, which allow for the creation of well-defined polymers with specific block lengths and compositions. nih.govmdpi.com

This compound can be incorporated into these architectures to create amphiphilic materials with unique self-assembly properties. For example, block copolymers consisting of a hydrophilic block and a hydrophobic block containing TDMA can form micelles in selective solvents. mdpi.com

Graft copolymers can be synthesized via "grafting-from," "grafting-to," or "grafting-through" methods. cmu.edu In a "grafting-from" approach, a polymer backbone is first synthesized with initiator sites along its chain. A second monomer, such as this compound, is then polymerized from these sites, forming the grafted chains. For instance, a poly(p-chloromethyl styrene) macroinitiator, synthesized via cationic polymerization, has been used to initiate the ATRP of monomers like benzyl methacrylate to create graft copolymers. frontiersin.org A similar approach could be employed for this compound.

A notable example involves copolymers of poly(acrylic acid) and poly(this compound), which have demonstrated effectiveness in reducing the pour point of palm oil biodiesel blends. mdpi.com This suggests a structure where the hydrophobic poly(this compound) chains interact with the wax crystals while the poly(acrylic acid) component provides different solubility characteristics.

Table 2: Synthesis Techniques for Block and Graft Copolymers

| Polymerization Technique | Description | Applicability to TDMA |

|---|---|---|

| ATRP (Atom Transfer Radical Polymerization) | A controlled radical polymerization using a transition metal catalyst to create well-defined block and graft copolymers. frontiersin.org | Can be used to polymerize TDMA from a macroinitiator to form block or graft structures. frontiersin.org |

| RAFT (Reversible Addition-Fragmentation Chain Transfer) | A versatile controlled polymerization method using a chain transfer agent to produce polymers with controlled molecular weight and narrow dispersity. nih.gov | Suitable for creating TDMA-containing block copolymers through sequential monomer addition. nih.gov |

| Cationic Polymerization | A chain-growth polymerization where the active center is a carbocation; can be used to create macroinitiators for subsequent grafting. frontiersin.org | Can be used to form a backbone from which TDMA can be grafted using a different technique like ATRP. frontiersin.org |

This table summarizes common advanced polymerization methods that can be utilized to synthesize block and graft copolymers containing this compound.

Hyperbranched Copolymers

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of chain ends. nih.gov They can be synthesized in a single step via the copolymerization of a conventional monomer with a small amount of a difunctional or multifunctional monomer that acts as a branching agent. nih.govnih.gov

Reversible addition-fragmentation chain transfer (RAFT) polymerization is a particularly effective method for synthesizing hyperbranched copolymers with controlled structures. nih.govnih.gov For example, novel hyperbranched copolymers have been created through the one-step RAFT copolymerization of monomers like lauryl methacrylate (a long-chain methacrylate similar to TDMA) and methacrylic acid, using ethylene (B1197577) glycol dimethacrylate (EGDMA) as the branching agent. nih.gov This same methodology can be applied to incorporate this compound.

The resulting amphiphilic hyperbranched copolymers, containing both hydrophobic (from TDMA) and hydrophilic units, can self-assemble into nano-aggregates in aqueous media. nih.gov The unique architecture and high density of functional groups at the periphery of hyperbranched polymers make them interesting candidates for applications such as drug delivery and nano-carrier systems. nih.gov

Table 3: Components for Hyperbranched Copolymer Synthesis via RAFT

| Component | Function | Example |

|---|---|---|

| Monomer | Forms the linear segments of the polymer | This compound |

| Comonomer | Provides specific functionality (e.g., hydrophilicity) | Methacrylic Acid (MAA) nih.gov |

| Branching Agent | A difunctional monomer that creates the branched structure | Ethylene Glycol Dimethacrylate (EGDMA) nih.gov |

| Chain Transfer Agent (CTA) | Controls the polymerization process in RAFT | Dithiobenzoates or trithiocarbonates nih.gov |

This table outlines the typical components used in the one-pot RAFT synthesis of hyperbranched copolymers, a strategy applicable to this compound.

Biomedical Research Applications of Tetradecyl Methacrylate Polymers

Biomaterials for Implantable Devices

The use of tetradecyl methacrylate (B99206) polymers as primary materials for implantable devices is not yet extensively documented in publicly available research. However, the broader class of methacrylate polymers is widely used in medical devices. mdpi.com A patent for methacrylate copolymers for medical devices suggests that polymers containing hydrophobic monomers, such as long-chain alkyl acrylates, could be used in coatings for implantable devices like drug-eluting stents. google.com The hydrophobic nature of poly(tetradecyl methacrylate) could potentially be leveraged to control the surface properties of an implant, influencing its biocompatibility and interaction with surrounding tissues. Further research is needed to establish the specific applications and performance of this compound polymers as biomaterials for implantable devices.

Tissue Engineering Scaffolds

Currently, there is a lack of specific research on the use of this compound polymers in the fabrication of tissue engineering scaffolds. The field of tissue engineering often utilizes biodegradable and cell-interactive polymers to create scaffolds that support tissue regeneration. While various methacrylate-based polymers are used, the specific contribution of this compound to scaffold design and function remains an area for future investigation.

Components of Dental Materials

While a wide array of methacrylate monomers are foundational to resin-based dental composites, the specific inclusion of this compound is not well-documented in current research literature. nih.govddspier.comnih.gov Dental restorative materials typically utilize dimethacrylates like Bis-GMA and TEGDMA to form a durable polymer matrix. medicaljournalssweden.semdpi.com The properties of these composites are highly dependent on the specific monomers used. medicaljournalssweden.se While research into novel methacrylate monomers for dental applications is ongoing, the role of this compound in this context is yet to be established.

Drug Delivery Systems and Nanocarriers

The application of this compound in drug delivery systems and nanocarriers is an emerging area of interest. The hydrophobic properties of polymers derived from this monomer make them potentially suitable for encapsulating and controlling the release of hydrophobic drugs. Methacrylate-based polymers are generally explored for creating nanoparticles for therapeutic drug delivery. acs.orgnih.gov The long alkyl chain of this compound could influence the drug loading capacity and the release kinetics of such nanocarriers. However, specific studies detailing the formulation and efficacy of this compound-based drug delivery systems are limited.

Ophthalmic Applications (e.g., Contact Lenses)

There is no direct evidence in the reviewed literature to support the use of this compound polymers in ophthalmic applications such as contact lenses. The materials used for soft contact lenses are typically hydrogels, which are composed of hydrophilic monomers like HEMA (2-hydroxyethyl methacrylate) to ensure high water content and oxygen permeability. wikipedia.orgnih.gov The inherent hydrophobicity of this compound would make it unsuitable for conventional soft contact lens materials. While silicone hydrogel lenses incorporate hydrophobic components to increase oxygen permeability, these are typically siloxane-based monomers. nih.gov

Wound Dressings and Artificial Skin

Materials for Bone Tissue Regeneration

The use of this compound polymers in materials for bone tissue regeneration is not a focus of current published research. Bone cements and scaffolds for bone regeneration often utilize polymethyl methacrylate (PMMA) or other methacrylate-based composites that can support bone growth and provide mechanical stability. nih.govmakevale.com The specific properties that this compound might impart to such materials have not been extensively investigated.

Biocompatibility and Cytocompatibility Studies

Polymers derived from this compound are part of the broader family of methacrylate-based resins, which are extensively used in biomedical applications. Their biocompatibility is a critical factor, and it is largely determined by the potential for unreacted monomers to leach out and cause cytotoxic effects. researchgate.net Generally, methacrylate polymers themselves are considered to have good biocompatibility. mdpi.com However, residual monomers from incomplete polymerization can lead to issues such as mucosal irritation and tissue sensitization. mdpi.com

Studies on various methacrylate copolymers have shown that biocompatibility can be achieved. For instance, copolymer resins formed by adding isobutyl-methacrylate, butyl-methacrylate, and ethyl-methacrylate to methyl-methacrylate have been shown to be biocompatible, with cell viability remaining above 90% after 48 hours. ejmanager.com The cytotoxicity of methacrylate monomers often follows a general trend, with BisGMA considered more toxic than monomers like TEGDMA or HEMA. mdpi.commdpi.com

When this compound is incorporated into quaternary ammonium (B1175870) methacrylate (QAM) structures for antimicrobial purposes, the biocompatibility must be carefully evaluated. Research indicates that while these QAMs can be effective bactericides, they may also exhibit some level of cytotoxicity. nih.gov However, studies have shown that it is possible to develop QAMs that are effective against bacteria while maintaining good biocompatibility with human cells, such as dental pulp stem cells. nih.gov The addition of certain QAMs to adhesive resins has been found to result in lower cell viability, particularly with longer alkyl chains. nih.gov Nonetheless, a high level of biocompatibility can be expected from specific formulations, such as those incorporating heavy-metal compounds for radiopacity, which have shown low cytotoxicity and no mutagenicity. nih.gov

| Methacrylate-Based Material | Cell Type Tested | Key Cytotoxicity Finding | Reference |

|---|---|---|---|

| Polymethyl Methacrylate (PMMA) Copolymers with EMA, BMA, IBMA | L929 Fibroblasts | Cell viability was over 90% at 24 and 48 hours, indicating biocompatibility. | ejmanager.com |

| Dental Composite with Eugenyl-2-Hydroxypropyl Methacrylate (EgGMA) | Human Gingival Fibroblasts | All tested composites were found to be biocompatible with high cellular viability over 7 days. | mdpi.com |

| Di-methacrylate bis-quaternary ammonium monomers (bis-QAMs) | Human Dental Pulp Stem Cells | Monomers exhibited low cytotoxicity, confirming their potential for dental materials. | nih.gov |

| Adhesive with Dimethylaminohexadecyl Methacrylate (DMAHDM - C16) | Human Keratinocytes | Lower cell viability was observed for the adhesive containing the longer alkyl chain QAM. | nih.gov |

| PMMA with Bismuth or Uranium Compounds | Not Specified | A low level of cytotoxicity and lack of mutagenicity was observed. | nih.gov |

Radiopaque Polymers for Medical Imaging

For medical devices and implants to be visible under X-ray or fluoroscopy, they must be radiopaque. polyzen.com Most polymers, including those based on this compound, are inherently radiolucent. nih.gov Therefore, a common strategy is to incorporate radiopaque materials into the polymer matrix. This can be achieved by blending the polymer with dense metal powders or by covalently bonding heavy elements to the polymer structure. polyzen.comresearchgate.net

One effective method involves synthesizing copolymers and then introducing a radiopacifying agent. For example, a copolymer of methyl methacrylate (MMA) and glycidyl (B131873) methacrylate (GMA) can be synthesized, followed by the covalent attachment of iodine to the glycidyl groups. nih.gov This process can incorporate a significant weight percentage of iodine (up to 23%), rendering the polymer highly radiopaque and suitable for implantation. nih.gov Such iodinated copolymers have been shown to be cytocompatible with mouse fibroblast cells and well-tolerated in subcutaneous implantation studies in rats. nih.gov

Another approach is to create miscible systems where heavy-metal compounds are dissolved in the methacrylate monomer before polymerization. nih.gov Compounds of bismuth or uranium, when incorporated into poly(methyl methacrylate) (PMMA) at concentrations of 11-14%, can impart radiopacity equivalent to that of aluminum. nih.gov These methods create stable, optically transparent, and radiopaque materials with a high potential for biocompatibility. nih.gov The choice of radiopacifier and its concentration can be tailored to the specific application, balancing the need for visibility with the mechanical properties of the final device. polyzen.com

| Radiopacifying Agent/Method | Polymer System | Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Iodine | Poly(glycidyl methacrylate-co-methyl methacrylate) | Covalent attachment to epoxide groups of GMA units. | Achieved up to 23% iodine by weight, providing excellent radiopacity and biocompatibility. | nih.gov |

| Bismuth Compounds | Poly(methyl methacrylate) (PMMA) | Dissolved in monomer prior to polymerization to form a homogeneous structure. | 11-14% bismuth imparts radiopacity equivalent to aluminum with low cytotoxicity. | nih.gov |

| Uranium Compounds | Poly(methyl methacrylate) (PMMA) | Dissolved in monomer prior to polymerization. | Provided radiopacity equivalent to aluminum at 11-14% concentration. | nih.gov |

| Barium Sulfate (BaSO4) | General Medical Polymers | Blended as a filler into the polymer matrix. | A common and effective radiopacifier for catheters and other devices. | polyzen.com |

| Tungsten | General Medical Polymers | Used as a dense metal powder filler. | Excellent absorber of X-rays, widely used in medical devices. | polyzen.com |

Antimicrobial Strategies in Biomedical Devices

Polymers containing this compound are particularly relevant in the development of antimicrobial surfaces for biomedical devices. The primary strategy involves modifying the methacrylate monomer to include a quaternary ammonium compound (QAC). mdpi.com These cationic polymers function as "contact-killing" agents. semanticscholar.org The positively charged nitrogen atom in the QAC interacts with the negatively charged bacterial cell membrane through electrostatic attraction, while the long hydrophobic alkyl chain—such as a tetradecyl (C14) group—penetrates and disrupts the membrane, leading to leakage of intracellular components and cell death. nih.govnih.gov

The length of the alkyl chain is a critical determinant of antimicrobial efficacy. nih.gov Research has consistently shown that increasing the alkyl chain length from short (e.g., C3) to long (up to C16) significantly enhances the antibacterial potency. nih.gov This is because longer chains increase the hydrophobicity of the monomer, which improves its ability to disrupt the bacterial membrane. nih.gov Studies synthesizing a series of QAMs with varying chain lengths found that activity against Streptococcus mutans increased as the chain length grew from 5 to 16 carbons. mdpi.com A "cut-off effect" has been observed where activity may decrease if the chain becomes too long (e.g., C18), possibly due to the chain curling and shielding the cationic charge. nih.govmdpi.com This positions the tetradecyl (C14) and hexadecyl (C16) chains as having optimal lengths for potent antimicrobial activity. rsc.org These QAC monomers can be copolymerized into materials like dental resins or bone cements to provide long-lasting, non-leaching antimicrobial properties that help prevent device-associated infections and biofilm formation. nih.govmdpi.com

| Quaternary Ammonium Methacrylate (QAM) | Alkyl Chain Length | Target Bacterium | Minimum Inhibitory Concentration (MIC) | Key Finding | Reference |

|---|---|---|---|---|---|

| 2-dimethyl-2-pentyl-1-methacryloxyethyl ammonium iodide | C5 | Streptococcus mutans | No inhibition | Short alkyl chains show no significant antibacterial activity. | mdpi.com |

| 2-dimethyl-2-decyl-1-methacryloxyethyl ammonium iodide | C10 | Streptococcus mutans | 125 µg/mL | Antibacterial activity is evident with a medium-length alkyl chain. | mdpi.com |

| 2-dimethyl-2-dodecyl-1-methacryloxyethyl ammonium iodide | C12 | Streptococcus mutans | 62.5 µg/mL | Increasing chain length enhances antibacterial effect. | mdpi.com |

| 2-dimethyl-2-tetradecyl-1-methacryloxyethyl ammonium iodide | C14 | Streptococcus mutans | 31.25 µg/mL | The C14 chain demonstrates strong antibacterial activity. | mdpi.com |

| 2-dimethyl-2-hexadecyl-1-methacryloxyethyl ammonium iodide | C16 | Streptococcus mutans | 15.63 µg/mL | The C16 chain shows the highest antibacterial activity in this series. | nih.govmdpi.com |

| 2-dimethyl-2-octadecyl-1-methacryloxyethyl ammonium iodide | C18 | Streptococcus mutans | 31.25 µg/mL | Activity decreases slightly, showing a "cut-off effect" for very long chains. | mdpi.com |

Computational Chemistry and Modeling

Quantum Mechanical Calculations for Reaction Pathways (Implicit)

While MD simulations model the physical movement of atoms, quantum mechanical (QM) calculations are used to understand the electronic structure and reactivity of molecules. For tetradecyl methacrylate (B99206), QM calculations are invaluable for implicitly understanding its polymerization, specifically the free-radical polymerization (FRP) process by which it is synthesized.

Instead of simulating the entire large polymer, QM methods focus on the reaction center of a few monomer units. These calculations can determine the energetics of the key steps in FRP: initiation, propagation, and termination. By calculating the activation energies and transition state structures for these steps, researchers can predict reaction rate coefficients. nih.govpasteur.fr This provides a deep understanding of the polymerization kinetics. mdpi.com

Environmental and Sustainability Research

Biodegradation Pathways of Acrylate (B77674) Compounds

The environmental persistence of synthetic polymers is a significant concern. While polymers with all-carbon backbones, like poly(tetradecyl methacrylate), are generally durable, their ultimate biodegradability is a subject of ongoing research. The primary mechanisms for the degradation of acrylate polymers are biodegradation and photodegradation. mpausa.org

Generally, basic methacrylates are not considered persistent in the environment and can be rapidly biodegraded by bacteria found in water and sewage treatment facilities. mpausa.org The biodegradation of acrylic polymers can be influenced by several factors, including their chemical structure, molecular weight, and the presence of specific microbial communities. nih.gov Microorganisms have been identified that can utilize acrylate compounds as a source of carbon and energy. nih.govnih.gov For instance, Arthrobacter sp. has been shown to degrade sodium acrylate oligomers. nih.gov Research has also identified bacterial groups that can interact with and degrade components of polymer composites, including acrylates. wisc.edu

The biodegradation of methacrylate (B99206) resins can be initiated by the enzymatic activity of microorganisms. researchgate.net For example, some bacteria possess esterases that can hydrolyze the ester bonds within the polymer chain, which is a key step in the degradation of polymethacrylates. nih.gov The degradation process can lead to the formation of shorter polymer chains and, eventually, smaller molecules that can be assimilated by microorganisms. rsc.org While specific metabolic pathways for the complete mineralization of long-chain polymethacrylates like poly(this compound) are not yet fully elucidated, the initial steps are believed to involve the cleavage of the ester side chains.

Table 1: Factors Influencing the Biodegradation of Acrylate Polymers

| Factor | Description | Potential Impact on this compound |

| Chemical Structure | The presence of functional groups and the length of the alkyl chain. | The long tetradecyl chain may influence hydrophobicity and steric hindrance, potentially affecting the rate of enzymatic hydrolysis of the ester bond. |

| Molecular Weight | Higher molecular weight polymers generally exhibit lower rates of biodegradation. rsc.org | High molecular weight poly(this compound) would be expected to be more resistant to biodegradation than its oligomers. |

| Microbial Community | The presence of specific microorganisms with the necessary enzymatic machinery. wisc.edu | The presence of bacteria possessing lipases or esterases capable of cleaving long-chain fatty acid esters would be crucial for degradation. |

| Environmental Conditions | Factors such as temperature, pH, moisture, and nutrient availability. | Optimal conditions for microbial growth and enzyme activity would enhance the rate of biodegradation. |

| Polymer Morphology | Physical characteristics like crystallinity and surface area. | A higher surface area would provide more sites for microbial colonization and enzymatic attack. |

Sustainable Synthesis Approaches for Methacrylates

The traditional synthesis of methacrylates often relies on petrochemical feedstocks and can involve hazardous reagents. rsc.orgmdpi.com Consequently, there is a significant research effort focused on developing more sustainable and environmentally benign synthetic routes. These approaches often utilize renewable resources and enzymatic catalysis.

One promising strategy involves the use of biomass-derived feedstocks. semanticscholar.org Renewable sources such as itaconic acid, citric acid, and lactic acid can be converted into methacrylic acid or its esters through various catalytic processes. rsc.orgacs.org For example, methacrylic acid can be produced from itaconic acid via decarboxylation. acs.org Terpenes, which are naturally occurring hydrocarbons found in plants, are also being explored as renewable starting materials for the synthesis of (meth)acrylate monomers. mdpi.comacs.orgrsc.org

Enzymatic synthesis represents another key avenue for the sustainable production of methacrylates. nih.gov Lipases, in particular, have been successfully employed as catalysts for the esterification or transesterification of methacrylic acid with various alcohols to produce methacrylate esters. This biocatalytic approach offers several advantages, including high selectivity, mild reaction conditions, and reduced waste generation. For instance, Novozym 435, an immobilized lipase, has been used to catalyze the synthesis of sorbitan methacrylate from sorbitan and various acyl donors like ethyl methacrylate and methyl methacrylate. nih.gov Such enzymatic methods could theoretically be adapted for the synthesis of this compound by using tetradecanol (B45765) as the alcohol substrate.

The development of efficient and robust catalysts is crucial for the economic viability of these sustainable routes. researchgate.net Research is ongoing to improve catalyst performance and to develop integrated processes that combine multiple reaction steps in a single vessel, thereby increasing efficiency and reducing costs. acs.org

Table 2: Comparison of Synthesis Approaches for Methacrylates

| Synthesis Approach | Feedstocks | Key Advantages | Key Challenges |

| Conventional Petrochemical Routes | Acetone (B3395972), hydrogen cyanide, isobutylene (B52900). rsc.orgmdpi.com | Established technology, high yields. | Use of toxic and hazardous materials, generation of waste products. rsc.org |

| Biomass-Derived Routes | Itaconic acid, citric acid, lactic acid, terpenes. acs.orgmdpi.com | Use of renewable resources, potential for reduced environmental impact. semanticscholar.org | Often require multi-step processes, catalyst development is ongoing. acs.org |

| Enzymatic Synthesis | Methacrylic acid/esters, alcohols (e.g., tetradecanol). | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and cost, potential for lower reaction rates. |

Green Chemistry Principles in Polymerization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. tandfonline.com In the context of polymerization, this involves the development of methods that are more energy-efficient, use safer solvents and catalysts, and allow for greater control over the polymer architecture, which can lead to materials with improved performance and reduced environmental impact.

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are prime examples of the application of green chemistry principles to polymer synthesis. acs.orgnih.gov These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures, such as block copolymers. nih.govcmu.edu

ATRP utilizes a transition metal complex as a catalyst to reversibly activate and deactivate the growing polymer chains. acs.org This process allows for precise control over the polymerization process. Efforts to make ATRP "greener" include reducing the amount of catalyst needed, using more environmentally benign catalysts (e.g., iron-based), and conducting the polymerization in more sustainable solvents like water or supercritical carbon dioxide. nih.govnih.gov

RAFT polymerization is another versatile CRP technique that employs a chain transfer agent to control the polymerization. acs.org RAFT is compatible with a wide range of monomers and reaction conditions and can be performed without the use of metal catalysts, which is a significant advantage from a green chemistry perspective. nih.gov The process is scalable and can be adapted to existing industrial free-radical polymerization setups. acs.org Furthermore, RAFT can be initiated using thermal initiators or even through enzymatic processes, further enhancing its green credentials. acs.orgrsc.org The use of biorenewable monomers in RAFT polymerization in green solvents like supercritical CO2 is an active area of research. industry2030.nlnih.gov

The application of these green polymerization techniques to this compound would allow for the synthesis of well-defined polymers with tailored properties. For example, block copolymers containing a poly(this compound) segment could be prepared, which might have unique self-assembly properties or applications as thermoplastic elastomers. The use of green solvents and catalysts in these polymerizations would significantly reduce the environmental footprint of producing these materials.

Table 3: Application of Green Chemistry Principles in Methacrylate Polymerization

| Green Chemistry Principle | Application in Methacrylate Polymerization |

| Prevention | Designing polymerization processes to minimize waste. |

| Atom Economy | Addition polymerizations, such as ATRP and RAFT, have high atom economy as all monomer units are incorporated into the polymer. |

| Less Hazardous Chemical Syntheses | Using non-toxic catalysts (e.g., iron-based ATRP) and avoiding hazardous solvents. nih.gov |

| Designing Safer Chemicals | Creating polymers that are biodegradable or have reduced toxicity. |

| Safer Solvents and Auxiliaries | Using water, supercritical CO2, or solvent-free (bulk) polymerization conditions. tandfonline.comnih.gov |

| Design for Energy Efficiency | Conducting polymerizations at lower temperatures, for example, through photo-enzymatic RAFT. rsc.org |

| Use of Renewable Feedstocks | Synthesizing methacrylate monomers from biomass. semanticscholar.org |

| Reduce Derivatives | Using controlled polymerization techniques to achieve desired polymer architectures in a single step. |

| Catalysis | Employing highly efficient and recyclable catalysts (e.g., in ATRP) or catalyst-free methods where possible. nih.gov |

| Design for Degradation | Incorporating features into the polymer structure that allow for controlled degradation after its intended lifespan. acs.org |

| Real-time analysis for Pollution Prevention | Monitoring polymerization reactions to ensure high conversion and minimize residual monomer. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |

Future Research Directions and Emerging Trends

Development of Novel Tetradecyl Methacrylate-Based Polymers with Tailored Properties

The synthesis of novel polymers based on tetradecyl methacrylate (B99206) is a primary area of future research. By strategically copolymerizing this compound with other functional monomers, materials with precisely tailored properties can be achieved. This includes the development of "smart" or stimuli-responsive polymers that change their characteristics in response to environmental triggers like temperature or pH. nih.govrsc.orgconsensus.app For instance, incorporating hydrophilic or ionizable co-monomers can impart amphiphilic or polyelectrolyte behavior, leading to materials suitable for drug delivery systems or sensors. nih.govnih.gov

Research is also directed towards creating copolymers with enhanced mechanical or thermal properties. For example, copolymerization with monomers that have bulky side groups or the ability to form cross-links can improve the thermal stability and mechanical strength of the resulting polymer. researchgate.netbohrium.com The introduction of long alkyl side chains, such as the tetradecyl group, can be used to tune the physical properties of copolymers. rsc.org Furthermore, the synthesis of block copolymers containing a poly(this compound) segment allows for the creation of self-assembling nanostructures with potential applications in nanotechnology and materials science. rsc.org The use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enables the precise synthesis of these complex polymer architectures. wchchem.com

| Research Focus | Co-monomer Type | Desired Property | Potential Application |

| Stimuli-Responsive Polymers | pH-sensitive, thermo-sensitive monomers | Environmental responsiveness | Drug delivery, sensors, smart textiles nih.govmdpi.com |

| Enhanced Mechanical Properties | Cross-linking agents, bulky monomers | Increased toughness, thermal stability | Structural materials, coatings mdpi.com |

| Functional Materials | Biocidal or biocompatible monomers | Antibacterial activity, biocompatibility | Medical devices, functional coatings researchgate.netbohrium.com |

| Self-Assembling Materials | Hydrophilic block co-monomers | Formation of micelles, vesicles | Nanotechnology, drug encapsulation rsc.org |

Integration of Advanced Manufacturing Techniques

The integration of advanced manufacturing techniques, particularly additive manufacturing (3D printing), is set to revolutionize the processing of this compound-based polymers. Vat photopolymerization, for example, uses light to selectively cure liquid resins, enabling the fabrication of complex 3D objects. bohrium.com Developing this compound-based resins for such technologies could allow for the creation of customized parts with specific surface properties, such as hydrophobicity or lubricity, derived from the long alkyl chain.

The challenge lies in formulating resins that have the appropriate viscosity, curing kinetics, and final material properties for these advanced manufacturing processes. Future research will likely focus on creating photocurable formulations of this compound copolymers that can be used in techniques like stereolithography (SLA) or digital light processing (DLP). This could open up applications in rapid prototyping, custom medical devices, and soft robotics. dntb.gov.ua

Multiscale Modeling and Simulation Approaches

Multiscale modeling and simulation are becoming indispensable tools for accelerating the design and development of new polymeric materials. tue.nl These computational approaches allow researchers to predict the structure and properties of polymers from the molecular level up to the macroscopic scale. For this compound-based polymers, molecular dynamics (MD) simulations can provide insights into how the long alkyl side chains influence polymer chain conformation, packing, and dynamics. mdpi.comresearchgate.netacs.orgrsc.org

These simulations can help in understanding structure-property relationships, such as how the length of the alkyl chain affects the glass transition temperature, mechanical modulus, and diffusion of small molecules within the polymer matrix. bohrium.comresearchgate.net By simulating the behavior of different copolymer compositions, researchers can screen for promising candidates with desired properties before engaging in extensive experimental synthesis and characterization, thus saving time and resources. tue.nl Reactive molecular dynamics can also be employed to simulate the polymerization process itself, offering a deeper understanding of the chemical and topological evolution of the polymer structure. tue.nl

Exploration of New Application Domains

While this compound is currently used in applications such as lubricants and lacquers, ongoing research is paving the way for its use in more advanced and high-value domains. nih.govhaz-map.com The unique properties imparted by the long tetradecyl chain, such as hydrophobicity and a low glass transition temperature, make its polymers attractive for a variety of new applications.

In the biomedical field, the biocompatibility of methacrylate polymers is well-established. nih.govresearchgate.net Copolymers of this compound could be explored for use in medical devices, such as coatings for implants to improve lubricity or as components of soft tissue engineering scaffolds. researchgate.netatozplastics.com The development of biodegradable polymers incorporating this compound could lead to transient medical implants or environmentally friendly plastics. atozplastics.comnih.govepo.org Furthermore, its use in stimuli-responsive systems opens up possibilities in targeted drug delivery, where the polymer matrix can release a therapeutic agent in response to specific biological cues. nih.gov Another emerging area is in personal thermal management technologies, where the phase change properties of long-chain acrylates and methacrylates can be utilized. researchgate.net

| Application Domain | Key Property | Specific Use-Case |

| Biomedical | Biocompatibility, Hydrophobicity | Coatings for medical implants, drug delivery vehicles researchgate.netatozplastics.com |

| Smart Textiles | Stimuli-Responsiveness | Fabrics with tunable properties (e.g., moisture management) nih.gov |

| Phase Change Materials | Thermal Energy Storage | Materials for thermal regulation in electronics and textiles researchgate.net |

| Pressure-Sensitive Adhesives | Tack and Adhesion | Emulsion-based adhesives with tailored properties tandfonline.com |

Focus on Circular Economy Principles in Polymer Design

The shift towards a circular economy is a major trend in the polymer industry, aiming to minimize waste and maximize resource utilization. researchgate.net For polymers derived from this compound, this involves designing for recyclability and exploring sustainable end-of-life options.

A key area of research is chemical recycling, where polymers are broken down into their constituent monomers. researchgate.net For polymethacrylates, thermal depolymerization (pyrolysis) can yield the original monomer with high efficiency, which can then be purified and re-polymerized to create virgin-quality polymer. europa.euresearchgate.netrsc.orgmdpi.comresearchgate.net Research is focused on optimizing this process for copolymers containing this compound and on developing catalysts to lower the required temperature and improve selectivity, making the process more energy-efficient and economical. rsc.orgchemistryviews.org

Another approach is the design of biodegradable polymers. By incorporating biodegradable moieties into the polymer backbone or through copolymerization with monomers derived from renewable resources, it is possible to create materials that break down in the environment at the end of their service life. nih.govepo.org This aligns with the principles of a circular economy by returning the material to the biosphere. The development of polymers from bio-derived long-chain methacrylates is also a promising avenue for improving the sustainability profile of these materials. rsc.org

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing tetradecyl methacrylate, and how can purity be validated?

- Synthesis : this compound is typically synthesized via esterification of methacrylic acid with tetradecanol, using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Solvents like toluene may be used to azeotropically remove water and drive the reaction .

- Purity Validation : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended to assess purity. Key impurities include unreacted methacrylic acid or tetradecanol. Nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) and Fourier-transform infrared spectroscopy (FTIR) confirm structural integrity, with characteristic peaks at ~1635 cm<sup>-1</sup> (C=C stretch) and ~1720 cm<sup>-1</sup> (ester carbonyl) .

Q. What are the critical handling and storage protocols for this compound in laboratory settings?

- Handling : Use inert atmospheres (e.g., nitrogen) to prevent premature polymerization. Stabilizers like hydroquinone or 4-methoxyphenol (MEHQ) are often added to inhibit radical formation .

- Storage : Store in amber glass containers at 2–8°C, away from light and oxidizing agents. Monitor stabilizer concentration periodically via UV-Vis spectroscopy to ensure efficacy .

Advanced Research Questions

Q. How can polymerization kinetics of this compound be systematically studied to control molecular weight and polydispersity?

- Methodology : Employ reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP) for controlled living polymerization. Use gel permeation chromatography (GPC) to track molecular weight (Mn) and dispersity (Đ). Variables to optimize include initiator concentration (e.g., AIBN), temperature, and monomer-to-initiator ratio .

- Data Analysis : Fit kinetic data to the Mayo equation to estimate chain-transfer constants. Address deviations using Arrhenius plots to evaluate temperature-dependent rate constants .

Q. How should researchers resolve contradictions in reported thermal stability data for this compound copolymers?

- Experimental Design : Conduct thermogravimetric analysis (TGA) under identical conditions (heating rate: 10°C/min, nitrogen atmosphere). Compare decomposition onset temperatures (Td) across studies, noting differences in copolymer composition (e.g., comonomer ratios) or crosslinking density .